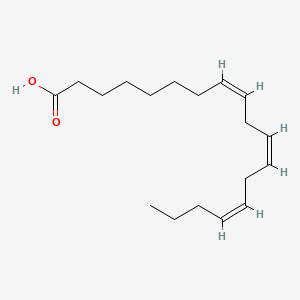

8,11,14-Octadecatrienoic acid (Z,Z,Z)

Description

Contextualization within Polyunsaturated Fatty Acid (PUFA) Classes

Polyunsaturated fatty acids (PUFAs) are a subclass of fatty acids characterized by the presence of two or more carbon-carbon double bonds in their backbone. wikipedia.org They are essential components of cellular structures and are involved in numerous biological and metabolic functions. nih.gov PUFAs are broadly categorized based on the position of the final double bond relative to the methyl (omega) end of the fatty acid chain, leading to major classes such as omega-3 and omega-6 fatty acids. wikipedia.org

Pinolenic acid is classified as a Δ5-unsaturated polymethylene-interrupted fatty acid (UPIFA). nih.govmdpi.com Unlike the more common PUFAs where double bonds are typically separated by a single methylene (B1212753) group (a methylene-interrupted pattern), pinolenic acid features a double bond at the delta-5 position that is separated from the next double bond by more than one methylene group. wikipedia.org This structural feature is characteristic of fatty acids found in the seeds of Pinus species. researchgate.net While it is a plant-based PUFA and sometimes referred to as an omega-6 fatty acid, its metabolism and biological effects differ significantly from other members of this class, such as linoleic acid or gamma-linolenic acid (GLA). wikipedia.orgoup.com

Nomenclature, Isomeric Forms, and Structural Characteristics in Academic Discourse

The nomenclature of fatty acids is critical for precise scientific communication. The compound specified in the subject, (Z,Z,Z)-8,11,14-octadecatrienoic acid, indicates an 18-carbon chain with three cis (Z) double bonds located at the 8th, 11th, and 14th carbon atoms from the carboxyl end. larodan.comnih.gov

However, the compound most frequently discussed in academic literature under the common name "pinolenic acid" is a different positional isomer. google.com The preferred IUPAC name for pinolenic acid is (5Z,9Z,12Z)-Octadeca-5,9,12-trienoic acid. wikipedia.org It is an isomer of gamma-linolenic acid (GLA), which is (6Z,9Z,12Z)-octadecatrienoic acid. wikipedia.orgqmul.ac.uk This distinction is crucial, as the position of the double bonds dictates the molecule's three-dimensional structure and its subsequent metabolic fate and biological activity. Some sources may also use the term columbinic acid interchangeably with pinolenic acid, although columbinic acid can also refer to a trans isomer, specifically (5E,9Z,12Z)-octadecatrienoic acid. wikipedia.org

The unique structural feature of pinolenic acid is its non-methylene-interrupted double bond at the Δ5 position. caymanchem.com This characteristic is central to its distinct biochemical properties compared to methylene-interrupted PUFAs.

| Property | Value |

|---|---|

| CAS Number | 16833-54-8 caymanchem.com |

| Molecular Formula | C18H30O2 wikipedia.orgcaymanchem.com |

| Molar Mass | 278.43 g/mol |

| IUPAC Name | (5Z,9Z,12Z)-Octadeca-5,9,12-trienoic acid wikipedia.org |

| Shorthand Notation | 18:3 (n-6) or 18:3 (Δ5,9,12) |

Significance in Lipid Biochemistry and Physiological Systems

The distinct structure of pinolenic acid imparts significant and unique roles in lipid biochemistry and physiological processes. A key aspect of its metabolism is that, due to the non-methylene-interrupted double bond at the Δ5 position, it is not converted into arachidonic acid (AA). caymanchem.comcaymanchem.com In fact, research has shown that pinolenic acid can significantly reduce the levels of arachidonic acid in the phosphatidylinositol fraction of HepG2 liver cells. caymanchem.commedchemexpress.com

Instead of following the typical AA pathway, pinolenic acid is rapidly incorporated into cell membranes and metabolized, primarily through elongation, to form Δ-7 eicosatrienoic acid (ETA; all-cis-7,11,14-20:3). mdpi.comresearchgate.net This metabolite is believed to contribute to the biological effects observed with pinolenic acid supplementation.

Research has elucidated several physiological effects:

Anti-inflammatory Effects : Pinolenic acid has demonstrated anti-inflammatory properties. google.com Studies show it can reduce the production of pro-inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in various cell models, including activated peripheral blood mononuclear cells from patients with rheumatoid arthritis. oup.comgoogle.comresearchgate.net These effects are partly mediated through the inhibition of signaling pathways like NF-κB. researchgate.net

Lipid Metabolism : Pinolenic acid has been shown to influence lipid profiles. It may exert LDL-lowering properties by enhancing the uptake of LDL by liver cells. wikipedia.orgnih.gov In HepG2 cells, pinolenic acid was found to downregulate the expression of genes involved in fatty acid and cholesterol synthesis, such as SREBP1c, FAS, and HMGCR. elsevierpure.com

Appetite Regulation : Research suggests pinolenic acid may play a role in weight management by affecting satiety. google.com It has been shown to stimulate the release of satiety hormones, including cholecystokinin (B1591339) (CCK) and glucagon-like peptide-1 (GLP-1), which are known to suppress hunger. wikipedia.orgrejuvenation-science.com

Overview of Current Research Trajectories and Emerging Themes

Contemporary academic research on pinolenic acid is expanding from foundational biochemistry to explore its potential applications in health and disease, with several key themes emerging.

One major trajectory is the investigation of its anti-inflammatory and immunomodulatory properties . Researchers are actively studying its effects on inflammatory pathways and its potential as a dietary supplement for chronic inflammatory conditions like rheumatoid arthritis, where it has been shown to have anti-atherogenic and immune-metabolic effects on monocytes. nih.govoup.comnih.gov

Another significant area of focus is its role in metabolic regulation . This includes its effects on lipid metabolism, such as lowering LDL cholesterol, and its impact on appetite and body weight through the modulation of satiety hormones. nih.govnih.gov The potential for pine nut oil and its active component, pinolenic acid, to act as anti-cholesteric agents is a subject of ongoing studies. mdpi.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

4906-91-6 |

|---|---|

Molecular Formula |

C18H30O2 |

Molecular Weight |

278.4 g/mol |

IUPAC Name |

(8Z,11Z,14Z)-octadeca-8,11,14-trienoic acid |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h4-5,7-8,10-11H,2-3,6,9,12-17H2,1H3,(H,19,20)/b5-4-,8-7-,11-10- |

InChI Key |

CTMZJQAVRYEWHS-YSTUJMKBSA-N |

Isomeric SMILES |

CCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)O |

Canonical SMILES |

CCCC=CCC=CCC=CCCCCCCC(=O)O |

Origin of Product |

United States |

Biosynthesis and Bioconversion Pathways of Z,z,z 8,11,14 Octadecatrienoic Acid

Natural Occurrence and Distribution in Biological Systems

(Z,Z,Z)-8,11,14-Octadecatrienoic acid, a type of Δ5-Unsaturated Polymethylene-Interrupted Fatty Acid (Δ5-UPIFA), is found in various natural sources, including specific plant seeds and microorganisms. nih.gov Plants are considered an ideal source for these fatty acids due to their relatively high content. researchgate.net

Seed oils from various pine (Pinus) species are notable for their unique fatty acid profiles, which include several Δ5-UPIFAs. The oil from Pinus sibirica nuts, for instance, is comprised of over 90% unsaturated fatty acids, with polyunsaturated fatty acids accounting for approximately 66% of the total. researchgate.net Within this fraction, 18:2 (linoleic acid) and 18:3 acids are dominant. researchgate.net While specific percentages for (Z,Z,Z)-8,11,14-octadecatrienoic acid are not always detailed separately from other 18:3 isomers in all analyses, the presence of Δ5-UPIFAs is a characteristic feature of these oils. For example, pine nuts are known to contain pinolenic acid (all-cis-5,9,12-octadecatrienoic acid), another prominent Δ5-UPIFA. researchgate.net

| Pinus Species | Common Name | Key Fatty Acid Characteristics of Seed Oil |

| Pinus sibirica | Siberian Pine | Unsaturated fatty acids >90%; Polyunsaturated fatty acids ~66%. researchgate.net |

| Pinus koraiensis | Korean Pine | A known source of Δ5-UPIFAs. |

Beyond pine species, (Z,Z,Z)-8,11,14-octadecatrienoic acid and its derivatives have been identified in a range of other biological systems.

Plants: In the plant Muscari neglectum (Southern Grape Hyacinth), the methyl ester of 8,11-octadecadienoic acid was found to be a major compound, constituting 25.66% of the fatty acids identified in one analysis. taylorandfrancis.com

Microorganisms: Certain microorganisms are capable of synthesizing this fatty acid. It has been detected in cyanobacteria. ekb.eg Additionally, myxobacteria from the genera Sorangium and Aetherobacter have been identified as producers of PUFAs like linoleic acid, eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA) through PUFA synthase pathways, indicating microbial capacity for complex fatty acid synthesis. rsc.org

Fungi: The champignon mushroom (Agaricus bisporus) can produce related hydroxylated octadecanoids from precursor fatty acids. nih.gov

Animal Cell Cultures: In a laboratory setting, rat liver cells have demonstrated the ability to form 8,11,14-octadecatrienoic acid when supplied with a precursor fatty acid, 9,12-hexadecadienoic acid (16:2 n-4), which is found in small amounts in fish oils. nih.govjst.go.jp

| Source Type | Organism/System | Compound Identified | Notable Findings |

| Plant | Muscari neglectum | 8,11-Octadecadienoic acid methyl ester | Constituted 25.66% of identified fatty acids in one study. taylorandfrancis.com |

| Microorganism | Cyanobacteria | 8,11-Octadecadienoic acid, methyl ester | Identified as a bioactive compound in methanolic extracts. ekb.eg |

| Animal Cells | Rat Liver BRL-3A Cells | 8,11,14-Octadecatrienoic acid | Formed from the precursor 9,12-hexadecadienoic acid. nih.govjst.go.jp |

De Novo Enzymatic Synthesis Mechanisms

The biosynthesis of polyunsaturated fatty acids is a complex process involving a series of desaturation and elongation reactions catalyzed by specific enzymes. nih.govnih.gov

The synthesis of long-chain PUFAs typically proceeds through alternating steps of desaturation, which introduces double bonds at specific positions, and elongation, which extends the carbon chain. nih.gov The key enzymes in these pathways are desaturases and elongases. nih.gov

One proposed pathway for the formation of 8,11,14-octadecatrienoic acid (an n-4 fatty acid) in animal cells involves the initial desaturation of 9,12-hexadecadienoic acid (16:2 n-4) by a Δ6-desaturase to form 6,9,12-hexadecatrienoic acid (16:3 n-4). This is followed by a two-carbon chain elongation to produce 8,11,14-octadecatrienoic acid (18:3 n-4). nih.govjst.go.jp

However, (Z,Z,Z)-8,11,14-octadecatrienoic acid belongs to the class of Δ5-UPIFAs, which suggests a biosynthetic route involving a Δ5-desaturase. nih.gov In the canonical PUFA synthesis pathways, a Δ5-desaturase typically acts on 20-carbon fatty acids, such as converting dihomo-gamma-linolenic acid (DGLA; 20:3 n-6) to arachidonic acid (ARA; 20:4 n-6). nih.govwikipedia.orgresearchgate.net The synthesis of Δ5-UPIFAs, particularly those with 18 carbons, represents a variation from this standard pathway, and the precise molecular mechanisms are still under investigation. nih.govresearchgate.net

The primary enzymes governing PUFA biosynthesis are fatty acid desaturases (FADS) and elongases (ELOVL).

Desaturases: These enzymes introduce double bonds into the fatty acid chain. wikipedia.org

Δ5-Desaturase (D5D or FADS1): This is a rate-limiting enzyme that introduces a double bond at the fifth carbon from the carboxyl end. nih.gov Its primary substrates are typically 20-carbon PUFAs. nih.gov

Δ6-Desaturase (D6D or FADS2): This enzyme introduces a double bond at the sixth carbon and often initiates the desaturation cascade of essential fatty acids like linoleic acid. wikipedia.orgresearchgate.net As mentioned, it has been implicated in a potential pathway for 8,11,14-octadecatrienoic acid formation in animal cells. nih.govjst.go.jp

Elongases: These enzyme systems are responsible for extending the carbon chain of fatty acids, usually by two carbons. nih.gov The process involves four enzymatic steps, with the condensing enzyme (a β-ketoacyl CoA synthase) being the rate-limiting step that determines substrate specificity. nih.gov Elongases with varying specificities have been identified in different organisms, such as fungi. nih.gov

The synthesis of an 18-carbon Δ5-UPIFA like (Z,Z,Z)-8,11,14-octadecatrienoic acid likely requires a desaturase capable of acting on an 18-carbon substrate to create a Δ5 double bond, an activity that differs from the conventional FADS1 targets.

Δ5-UPIFAs are characterized by a double bond at the Δ5 position, with subsequent double bonds separated by more than one methylene (B1212753) group. This group includes well-known fatty acids like pinolenic acid (5,9,12-18:3) and sciadonic acid (5,11,14-20:3).

The biosynthesis of these fatty acids presents variations on the standard PUFA pathways. For example, sciadonic acid can be formed when Δ5-desaturase (FADS1) acts on 20:2n-6 in the absence of Δ6-desaturase activity. nih.gov This demonstrates that the substrate flexibility of desaturases can lead to the production of these less common fatty acids.

Precursor-Product Relationships and Biotransformations

The biosynthesis and subsequent conversion of (Z,Z,Z)-8,11,14-Octadecatrienoic acid are intricate processes involving specific enzymatic reactions that elongate and modify existing fatty acid chains. These pathways are crucial for producing a variety of bioactive lipid molecules.

Formation from Shorter-Chain Fatty Acids (e.g., 9,12-Hexadecadienoic Acid)

(Z,Z,Z)-8,11,14-Octadecatrienoic acid (18:3n-4) can be synthesized in certain biological systems from shorter-chain polyunsaturated fatty acids, such as 9,12-Hexadecadienoic acid (16:2n-4). Research conducted on rat liver BRL-3A cells demonstrated that when these cells are supplemented with the methyl ester of 9,12-Hexadecadienoic acid, they are capable of producing both 11,14-Octadecadienoic acid (18:2n-4) and 8,11,14-Octadecatrienoic acid (18:3n-4). semanticscholar.orgnih.gov

The proposed biochemical pathway for this transformation involves two primary steps:

Δ6 Desaturation: The precursor, 9,12-Hexadecadienoic acid (16:2n-4), first undergoes desaturation at the sixth carbon (from the carboxyl end) by the enzyme delta-6 desaturase (Δ6D). This reaction introduces a new double bond, converting the 16-carbon dienoic acid into a 16-carbon trienoic acid (16:3n-4). semanticscholar.orgnih.gov

Elongation: Following desaturation, the resulting 16:3n-4 fatty acid is elongated by a fatty acid elongase enzyme. This process adds a two-carbon unit to the carboxyl end of the molecule, extending the 16-carbon chain to an 18-carbon chain and yielding (Z,Z,Z)-8,11,14-Octadecatrienoic acid (18:3n-4). semanticscholar.orgnih.gov

Interestingly, the same studies observed that any surplus 9,12-Hexadecadienoic acid that is not desaturated can be directly elongated to form 11,14-Octadecadienoic acid (18:2n-4). semanticscholar.orgnih.gov This indicates a branching point in the metabolic fate of the precursor fatty acid.

| Precursor | Enzyme | Intermediate Product | Enzyme | Final Product |

| 9,12-Hexadecadienoic acid (16:2n-4) | Delta-6 Desaturase | 6,9,12-Hexadecatrienoic acid (16:3n-4) | Fatty Acid Elongase | (Z,Z,Z)-8,11,14-Octadecatrienoic acid (18:3n-4) |

| 9,12-Hexadecadienoic acid (16:2n-4) | Fatty Acid Elongase | 11,14-Octadecadienoic acid (18:2n-4) |

This table summarizes the enzymatic pathway for the formation of (Z,Z,Z)-8,11,14-Octadecatrienoic acid from 9,12-Hexadecadienoic acid.

Involvement of Alpha-Dioxygenase and Lipoxygenase Pathways in Oxylipin Precursor Formation

Once formed, (Z,Z,Z)-8,11,14-Octadecatrienoic acid, like other polyunsaturated fatty acids, can serve as a substrate for various oxygenase enzymes, leading to the production of a diverse class of signaling molecules known as oxylipins. nih.govplos.org The alpha-dioxygenase (α-DOX) and lipoxygenase (LOX) pathways are central to this transformation. nih.govmdpi.comnih.gov

Alpha-Dioxygenase (α-DOX) Pathway: The α-DOX pathway introduces molecular oxygen at the C-2 position (alpha-carbon) of fatty acids. nih.gov While direct studies on (Z,Z,Z)-8,11,14-Octadecatrienoic acid are limited, research on analogous fatty acids, such as α-linolenic acid, in tobacco plants provides a model for this process. The pathway typically proceeds by forming an unstable 2-hydroperoxy fatty acid intermediate. nih.gov This intermediate can then be converted into several products, including 2-hydroxy fatty acids or can undergo oxidative decarboxylation to yield a fatty acid that is one carbon shorter. nih.gov For instance, the α-DOX pathway acting on α-linolenic acid results in the formation of 2-hydroxylinolenic acid and the C17 fatty acid, 8,11,14-heptadecatrienoic acid. nih.gov By analogy, (Z,Z,Z)-8,11,14-Octadecatrienoic acid would be expected to yield 2-hydroxy-8,11,14-octadecatrienoic acid and the C17 compound, 7,10,13-heptadecatrienoic acid.

Lipoxygenase (LOX) Pathway: Lipoxygenases are a family of non-heme iron-containing enzymes that catalyze the regio- and stereospecific dioxygenation of polyunsaturated fatty acids containing a (Z,Z)-1,4-pentadiene structure. nih.govmdpi.com (Z,Z,Z)-8,11,14-Octadecatrienoic acid possesses two such motifs, making it a potential substrate for various LOX enzymes. Depending on the specific LOX isoform, oxygen can be inserted at different positions. The primary products are fatty acid hydroperoxides, which are key precursors for a wide array of oxylipins, including hydroxy fatty acids, keto fatty acids, and jasmonates (in plants). plos.orgsanramlab.orgwikipedia.org

The oxygenation of (Z,Z,Z)-8,11,14-Octadecatrienoic acid could theoretically be initiated by different LOX enzymes, such as 8-LOX or 11-LOX, leading to the formation of corresponding hydroperoxyoctadecatrienoic acids (HPOTRs). These hydroperoxides are branch points for further enzymatic conversions by allene (B1206475) oxide synthases (AOS), hydroperoxide lyases (HPL), or divinyl ether synthases (DES), generating the vast diversity of oxylipins. mdpi.comsanramlab.org

Molecular Regulation of (Z,Z,Z)-8,11,14-Octadecatrienoic Acid Biosynthesis

The biosynthesis of (Z,Z,Z)-8,11,14-Octadecatrienoic acid is tightly regulated at the molecular level, primarily through the transcriptional control of the genes encoding the key enzymes in its formation: delta-6 desaturase (Δ6D) and fatty acid elongase (ELOVL). The expression of these genes is governed by a complex interplay of transcription factors, hormones, and dietary fatty acids.

Regulation of Delta-6 Desaturase (FADS2 Gene): The Δ6D enzyme, encoded by the FADS2 gene, is a rate-limiting step in the synthesis of long-chain polyunsaturated fatty acids. nih.govnih.gov Its transcription is influenced by:

Transcription Factors: Sterol Regulatory Element-Binding Protein-1 (SREBP-1) and Peroxisome Proliferator-Activated Receptor alpha (PPARα) are key regulators. nih.govmdpi.comnih.gov PPARα activators have been shown to significantly enhance the transcription of the Δ6D gene by binding to a specific response element (a direct repeat-1 or DR-1) in the gene's promoter region. semanticscholar.orgnih.gov

Hormonal Control: Insulin (B600854) has been observed to up-regulate Δ6D gene expression. oup.com In contrast, hormones like glucagon (B607659) can have suppressive effects. numberanalytics.comyoutube.com

Feedback Inhibition: Polyunsaturated fatty acids (PUFAs), including the products of the Δ6D pathway, act as potent feedback inhibitors, suppressing the transcription of the FADS2 gene. semanticscholar.orgnih.gov This mechanism allows cells to maintain homeostasis of specific fatty acids.

Regulation of Fatty Acid Elongases (ELOVL Genes): Fatty acid elongases are a family of enzymes responsible for extending the carbon chain of fatty acids. mdpi.com The specific elongase involved in the conversion of 16:3n-4 to 18:3n-4 is subject to intricate regulatory control.

Transcription Factors: Like desaturases, elongase gene expression is controlled by a suite of transcription factors. SREBP-1 and Specificity Protein 1 (SP1) have been shown to activate the promoter of ELOVL6, an elongase involved in saturated and monounsaturated fatty acid synthesis. plos.org Other key regulators include Liver X Receptor (LXR) and the Carbohydrate-Regulatory Element-Binding Protein (ChREBP)/MAX-like factor X (MLX) heterodimer, which are responsive to nutrient status. nih.govnih.gov

| Regulatory Factor | Effect on Delta-6 Desaturase (FADS2) | Effect on Fatty Acid Elongase (ELOVL) |

| Transcription Factors | ||

| SREBP-1 | Induces | Induces |

| PPARα | Induces | Induces |

| SP1 | Not established | Induces |

| LXR | Not established | Induces |

| ChREBP/MLX | Not established | Induces |

| Hormones | ||

| Insulin | Induces | Induces |

| Glucagon | Suppresses | Suppresses |

| Dietary Factors | ||

| Polyunsaturated Fatty Acids | Suppress (Feedback Inhibition) | Suppress |

| High-Carbohydrate Diet | Induces (via Insulin/SREBP-1) | Induces (via Insulin/SREBP-1) |

This table provides a summary of the key molecular regulators of the enzymes responsible for the biosynthesis of (Z,Z,Z)-8,11,14-Octadecatrienoic acid.

Metabolic Fates and Bio Transformations of Z,z,z 8,11,14 Octadecatrienoic Acid

Cellular Uptake and Incorporation into Lipid Classes

The entry of fatty acids into cells and their subsequent esterification into complex lipids are crucial processes for maintaining membrane integrity and cellular signaling.

Once inside the cell, (Z,Z,Z)-8,11,14-Octadecatrienoic acid is activated to its coenzyme A (CoA) thioester, making it available for incorporation into various lipid classes. Research conducted on rat liver BRL-3A cells has demonstrated that this fatty acid is integrated into cellular phospholipids (B1166683). nih.gov When cells were cultured with a precursor, 9,12-hexadecadienoic acid (16:2 n-4), there was a resultant formation and accumulation of 8,11,14-octadecatrienoic acid within the cellular lipids. nih.gov The level of incorporation into these lipids increased in proportion to the amount of precursor added to the medium. nih.gov

Like other polyunsaturated fatty acids (PUFAs), it is primarily esterified into the sn-2 position of glycerophospholipids. Studies on analogous fatty acids show significant incorporation into major phospholipid classes. nih.gov For instance, the structurally similar 20-carbon fatty acid, Dihomo-γ-linolenic acid (DGLA), is extensively recovered in the membrane phospholipids of murine peritoneal macrophages, with a notable distribution in phosphatidylethanolamine (B1630911) (PE) and phosphatidylcholine (PC). nih.gov

Table 1: Potential Distribution of (Z,Z,Z)-8,11,14-Octadecatrienoic Acid in Cellular Phospholipid Fractions This table is based on typical distribution patterns observed for polyunsaturated fatty acids.

| Phospholipid Class | Abbreviation | Potential for Incorporation | Primary Location |

| Phosphatidylcholine | PC | High | Predominant phospholipid in most mammalian membranes. |

| Phosphatidylethanolamine | PE | High | Particularly enriched in the inner leaflet of the plasma membrane. |

| Phosphatidylserine | PS | Moderate | Located in the inner leaflet; plays a role in signaling. |

| Phosphatidylinositol | PI | Moderate | Key source of second messengers like diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). |

Following incorporation, the distribution of (Z,Z,Z)-8,11,14-Octadecatrienoic acid within cellular membranes contributes to the local membrane environment, influencing fluidity and the function of membrane-bound proteins. The process of removing a fatty acid from a phospholipid and replacing it with another is known as remodeling, often carried out by phospholipases and acyltransferases. However, some studies suggest that in certain tissues, such as the lens, there is minimal active remodeling of fiber cell phospholipids once they are synthesized. nih.gov The movement and incorporation of exogenous fatty acids in these tissues appear to be limited, occurring primarily during de novo synthesis. nih.gov This implies that the initial incorporation pattern of fatty acids like 8,11,14-octadecatrienoic acid may be relatively stable over time in specific cell types. nih.gov

Enzymatic Elongation and Desaturation Products in Mammalian Systems

In mammals, dietary and newly synthesized fatty acids are modified by a series of desaturation and elongation enzymes located in the endoplasmic reticulum to produce a diverse range of fatty acids. researchgate.netresearchgate.net

The metabolic pathway for n-4 fatty acids is less characterized than the n-6 and n-3 pathways. Based on the established enzymatic machinery, the initial metabolic step for (Z,Z,Z)-8,11,14-Octadecatrienoic acid (18:3 n-4) would be elongation. This reaction, catalyzed by a fatty acid elongase (ELOVL), adds a two-carbon unit to the carboxyl end of the fatty acid.

Expected Elongation Product : Elongation of 18:3(n-4) (with double bonds at positions 8, 11, 14) would produce a 20-carbon fatty acid, 10,13,16-eicosatrienoic acid (20:3 n-4).

It is important to note a discrepancy in some nomenclature. The metabolite "Delta-7 Eicosatrienoic Acid (7-ETA)" refers to 7,10,13-eicosatrienoic acid. This fatty acid is an n-7 fatty acid (20 carbons - last double bond at 13 = 7), not an n-4 fatty acid, and would not be a direct metabolite of the n-4 pathway. The primary elongation product of 8,11,14-octadecatrienoic acid is 10,13,16-eicosatrienoic acid.

Following the initial elongation, the resulting 20-carbon fatty acid can undergo further modifications. The primary subsequent reaction would be desaturation, likely by the delta-5 desaturase enzyme (FADS1), which introduces a double bond at the 5th carbon position. nih.gov

This leads to a proposed metabolic sequence for (Z,Z,Z)-8,11,14-Octadecatrienoic acid:

(Z,Z,Z)-8,11,14-Octadecatrienoic acid (18:3 n-4)

Elongation (ELOVL) → 10,13,16-Eicosatrienoic acid (20:3 n-4)

Desaturation (Δ5-Desaturase) → 5,10,13,16-Eicosatetraenoic acid (20:4 n-4)

Elongation (ELOVL) → 7,12,15,18-Docosatetraenoic acid (22:4 n-4)

Desaturation (Δ6-Desaturase) → 4,7,12,15,18-Docosapentaenoic acid (22:5 n-4)

This pathway mirrors the known transformations of other polyunsaturated fatty acids, where a series of elongation and desaturation steps systematically modifies the fatty acid chain. gsartor.orgijs.si

Table 2: Hypothetical Metabolic Pathway of (Z,Z,Z)-8,11,14-Octadecatrienoic Acid

| Step | Precursor Fatty Acid | Enzyme | Product Fatty Acid |

| 1 | 18:3 (8, 11, 14) | Elongase (ELOVL) | 20:3 (10, 13, 16) |

| 2 | 20:3 (10, 13, 16) | Δ5-Desaturase (FADS1) | 20:4 (5, 10, 13, 16) |

| 3 | 20:4 (5, 10, 13, 16) | Elongase (ELOVL) | 22:4 (7, 12, 15, 18) |

| 4 | 22:4 (7, 12, 15, 18) | Δ6-Desaturase (FADS2) | 22:5 (4, 7, 12, 15, 18) |

Oxidative Metabolism and Oxylipin Generation

Oxylipins are bioactive lipid mediators produced from the oxidation of polyunsaturated fatty acids by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzymes. nih.gov These molecules play critical roles in inflammatory processes and cellular signaling. nih.govnih.gov

While direct studies on (Z,Z,Z)-8,11,14-Octadecatrienoic acid are limited, its structure suggests it is a viable substrate for these enzymatic pathways, similar to its 18-carbon isomers, α-linolenic acid (ALA) and γ-linolenic acid (GLA). nih.gov

Lipoxygenase (LOX) Pathway : LOX enzymes introduce oxygen to form hydroperoxy fatty acids, which are then converted to stable hydroxy fatty acids. For example, the metabolism of DGLA (20:3 n-6) by macrophages yields monohydroxy fatty acids, including 15-hydroxy-8,11,13-eicosatrienoic acid (15-HETrE). nih.gov It is plausible that 8,11,14-octadecatrienoic acid would be metabolized by LOX enzymes to produce various positional isomers of hydroxy-octadecatrienoic acid (HOTrE).

Cyclooxygenase (COX) Pathway : The COX pathway typically converts 20-carbon PUFAs into prostaglandins (B1171923) and thromboxanes. While COX enzymes have limited interaction with 18-carbon fatty acids, they can metabolize DGLA (a 20-carbon acid) into series-1 prostaglandins (PGE₁). nih.govmdpi.com The potential for 18-carbon n-4 fatty acids to be converted to cyclic products is less clear.

Cytochrome P450 (CYP450) Pathway : CYP450 epoxygenases can metabolize PUFAs to form epoxides, which are subsequently hydrolyzed by soluble epoxide hydrolase (sEH) to diols. These products are known to have various signaling functions.

Table 3: Potential Oxylipin Products from (Z,Z,Z)-8,11,14-Octadecatrienoic Acid

| Enzyme Family | Intermediate Product | Final Bioactive Product (Example) | Potential Function |

| Lipoxygenase (LOX) | Hydroperoxy-octadecatrienoic Acids (HpOTrE) | Hydroxy-octadecatrienoic Acids (HOTrE) | Cell signaling, inflammation modulation |

| Cytochrome P450 (CYP450) | Epoxyoctadecadienoic Acids (EpODE) | Dihydroxy-octadecadienoic Acids (DiHODE) | Regulation of vascular tone and inflammation |

| Cyclooxygenase (COX) | Prostaglandin (B15479496) G/H-type endoperoxides | Prostanoids (less likely for C18) | Inflammation, platelet aggregation |

Investigation of Hydroxylated Metabolites (e.g., Di-hydroxy-octadecatrienoic acids)

The hydroxylation of DGLA is a significant metabolic route, producing a variety of hydroxylated fatty acids with distinct biological activities. These reactions are catalyzed predominantly by lipoxygenase and cytochrome P450 enzymes.

One of the most well-studied hydroxylated metabolites is 15-(S)-hydroxy-8,11,13-eicosatrienoic acid (15-HETrE), which is formed via the action of 15-lipoxygenase (15-LOX). nih.govresearchgate.net This metabolite is known to possess anti-inflammatory properties. nih.govresearchgate.net Other monohydroxylated products, such as 12-hydroxy-eicosatrienoic acids (12-HETrE), are also formed through the action of 12-lipoxygenase. researchgate.net

In addition to mono-hydroxylation, DGLA can be converted into di-hydroxylated metabolites. In mammals, cytochrome P450 enzymes can monooxygenate DGLA to form epoxy-PUFAs, which are subsequently hydrolyzed by epoxide hydrolases to yield dihydroxy-PUFAs. acs.org For instance, DGLA is metabolized to epoxyeicosatrienoic acids (EEDs), which can be further converted to dihydroxyeicosadienoic acids (DHEDs). acs.org Research has also identified dihydroxy metabolites of other octadecatrienoic acids, such as 9,16-dihydroxy-10E,12Z,14E-octadecatrienoic acid, which has demonstrated inhibitory effects on cyclooxygenases and the 5-LOX pathway. nih.gov While not directly from DGLA, this highlights the potential for complex di-hydroxylated derivatives in this fatty acid class.

| Metabolite | Abbreviation | Enzymatic Pathway | Reference |

|---|---|---|---|

| 15-(S)-hydroxy-8,11,13-eicosatrienoic acid | 15-HETrE | 15-Lipoxygenase (15-LOX) | nih.govresearchgate.net |

| 12-hydroxy-eicosatrienoic acids | 12-HETrE | 12-Lipoxygenase (12-LOX) | researchgate.net |

| Epoxyeicosatrienoic acids | EEDs | Cytochrome P450 (CYP) | acs.org |

| Dihydroxyeicosadienoic acids | DHEDs | Epoxide Hydrolase (from EEDs) | acs.org |

Exploration of Peroxidation Products and Their Metabolic Fates

Lipid peroxidation is a process involving the oxidative degradation of polyunsaturated fatty acids. DGLA, with its three double bonds, is susceptible to such reactions, leading to the formation of various peroxidation products. This process can be enzymatic or non-enzymatic, initiated by reactive oxygen species (ROS). nih.gov

The peroxidation of DGLA can lead to the formation of lipid hydroperoxides, which are often unstable and are quickly converted to more stable hydroxy fatty acids. nih.gov The end-products of lipid peroxidation, such as malondialdehyde (MDA), are often used as biomarkers of oxidative stress. plos.org

Specific research has shown that DGLA metabolism can enhance lipid peroxidation, which may play a role in processes like the induction of apoptosis in tumor cells. researchgate.net Furthermore, certain peroxidation byproducts of DGLA have been identified, such as 8-hydroxyoctanoic acid (8-HOA), which has been linked to the suppression of cancer cell survival. nih.gov The process of ferroptosis, a form of iron-dependent cell death, is also closely linked to lipid peroxidation, and dietary DGLA has been shown to trigger ferroptosis in certain cell types. plos.orgnih.gov This suggests that the metabolic fate of DGLA-derived peroxidation products is a critical factor in cellular health and disease. nih.gov

Interactions with Endogenous Fatty Acid Metabolic Networks

DGLA does not exist in isolation; it actively interacts with and influences the broader network of fatty acid metabolism. Its position as a precursor to arachidonic acid and as a substrate for the same enzymes places it in a competitive and modulatory role within lipid metabolic pathways. nih.govwikipedia.org

Influence on Arachidonic Acid Synthesis Pathways

DGLA is the direct precursor to arachidonic acid (AA), a key omega-6 fatty acid known for generating pro-inflammatory eicosanoids. nih.govresearchgate.net The conversion of DGLA to AA is catalyzed by the enzyme delta-5-desaturase (Δ5-desaturase or FADS1). nih.govresearchgate.net However, the activity of this enzyme is considered limited in many human and rodent cells. researchgate.net Consequently, only a fraction of DGLA is typically converted to AA, allowing DGLA to accumulate in cell membranes, particularly after supplementation with its precursor, GLA. nih.gov

This limited conversion rate is significant because DGLA itself competes with AA for the same metabolic enzymes, namely cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). nih.govhealthmatters.io By competing for these enzymes, DGLA can effectively reduce the production of AA-derived pro-inflammatory eicosanoids (like series-2 prostaglandins and series-4 leukotrienes). researchgate.netwikipedia.org For instance, DGLA is metabolized by COX enzymes to produce anti-inflammatory 1-series prostaglandins, such as Prostaglandin E1 (PGE1). researchgate.netnih.gov This competitive inhibition is a key mechanism by which DGLA modulates inflammatory responses. healthmatters.io Studies using desaturase inhibitors have shown that blocking the conversion of DGLA to AA can enhance the accumulation of DGLA and its own metabolites. nih.gov

Modulation of Lipid Metabolism and Homeostasis

Research has demonstrated that DGLA can influence several cellular processes related to lipid homeostasis. In macrophages, DGLA has been shown to inhibit foam cell formation by reducing the uptake of modified low-density lipoprotein (LDL) and increasing cholesterol efflux. nih.gov It can also favorably alter mitochondrial bioenergetics. nih.gov Furthermore, in animal models of atherosclerosis, DGLA supplementation has been found to reduce lipid deposition in the aorta. nih.gov These findings underscore the capacity of DGLA to modulate key pathways involved in lipid accumulation and transport, thereby influencing systemic lipid homeostasis. nih.govomu.edu.tr

| Process/Condition | Observed Effect of DGLA | Reference |

|---|---|---|

| Atherosclerosis | Reduced lipid deposition in the aorta in animal models. | nih.gov |

| Macrophage Foam Cell Formation | Inhibited via reduced uptake of modified LDL and increased cholesterol efflux. | nih.gov |

| Obesity/NAFLD | Elevated plasma DGLA levels associated with these conditions, suggesting altered desaturase activity. | nih.gov |

| Mitochondrial Bioenergetics | Produced favorable changes, including reduced proton leak. | nih.gov |

Cellular and Molecular Mechanisms of Z,z,z 8,11,14 Octadecatrienoic Acid Action in Preclinical Models

Receptor-Mediated Signaling Pathways

The actions of fatty acids can be initiated through direct interaction with cell surface receptors, most notably the free fatty acid receptor (FFAR) family of G protein-coupled receptors (GPCRs).

The primary FFARs that recognize medium and long-chain fatty acids are FFA1 (also known as GPR40) and FFA4 (also known as GPR120). nih.govnih.gov These receptors are key sensors of dietary fats and endogenous fatty acids, playing significant roles in metabolism and inflammation.

FFA1 (GPR40): This receptor is highly expressed in pancreatic β-cells and enteroendocrine cells. nih.gov Its activation by long-chain fatty acids potentiates glucose-stimulated insulin (B600854) secretion. nih.govwikipedia.org While synthetic agonists of GPR40 have been developed and studied for their therapeutic potential in type 2 diabetes, the specific interaction with DGLA is less characterized. nih.govnih.gov As a long-chain fatty acid, DGLA falls within the class of potential endogenous ligands for GPR40, though its relative potency compared to other fatty acids or synthetic agonists is not well-established in the literature.

FFA4 (GPR120): FFA4 is expressed in various tissues, including adipose tissue, macrophages, and the gastrointestinal tract, where it mediates the anti-inflammatory and insulin-sensitizing effects of fatty acids, particularly omega-3 PUFAs like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA). nih.govelsevierpure.com Activation of FFA4 can lead to the regulation of satiety hormones and suppression of inflammatory pathways in macrophages. nih.govnih.gov Similar to FFA1, while DGLA is a potential endogenous ligand for FFA4 due to its structure, much of the research has focused on the effects of omega-3 fatty acids or potent synthetic agonists. nih.govelsevierpure.com

Beyond the FFAR family, a significant portion of DGLA's biological activity is mediated by its downstream metabolites. DGLA competes with arachidonic acid for the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. wikipedia.org This competition leads to the production of a distinct set of signaling molecules:

Series-1 Prostaglandins (B1171923): Metabolism of DGLA by COX enzymes produces series-1 prostaglandins, notably Prostaglandin (B15479496) E1 (PGE1). nih.govmtoz-biolabs.com PGE1 is known to possess anti-inflammatory, vasodilatory, and anti-proliferative properties. nih.gov

15-Hydroxyeicosatrienoic Acid (15-HETrE): The 15-lipoxygenase pathway converts DGLA into 15-HETrE. nih.govwikipedia.org This metabolite has been shown to have anti-inflammatory and anti-proliferative effects. nih.gov

These metabolites can then act on their own respective receptors. For instance, PGE1 can interact with prostaglandin receptors, thereby propagating the anti-inflammatory signals initiated by DGLA. The direct interaction of DGLA itself with other receptor systems is an area that warrants further investigation.

Modulation of Gene Expression and Transcriptional Regulation

DGLA exerts profound effects on cellular function by altering the expression of a wide array of genes, particularly those involved in inflammatory and metabolic processes.

Preclinical studies have demonstrated that DGLA can significantly modulate the expression of messenger RNA (mRNA). In macrophage cell models, DGLA has been shown to attenuate the lipopolysaccharide (LPS) or interferon-gamma (IFN-γ) induced expression of key pro-inflammatory mRNAs. This includes genes for cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as chemokines like Monocyte Chemoattractant Protein-1 (MCP-1).

The regulation of microRNAs (miRNAs)—small non-coding RNA molecules that control gene expression post-transcriptionally—by specific fatty acids is an emerging area of research. mdpi.com However, specific studies detailing the direct regulation of particular microRNAs by DGLA in preclinical models are not extensively documented in the current scientific literature, indicating a need for further investigation in this area.

The ability of DGLA to modulate gene expression has a significant impact on cellular networks that govern inflammation and metabolism.

Inflammatory Gene Networks: DGLA has been consistently shown to suppress the expression of a network of pro-inflammatory genes in preclinical models, primarily in macrophages. nih.gov By inhibiting the expression of cytokines, chemokines, and adhesion molecules like Intercellular Adhesion Molecule-1 (ICAM-1), DGLA can disrupt the inflammatory cascade at a transcriptional level. This action is believed to be a key component of its anti-atherogenic effects observed in mouse models. The table below summarizes key inflammatory genes found to be downregulated by DGLA in preclinical macrophage models.

| Gene Symbol | Gene Name | Function | Reference |

| MCP-1 (CCL2) | Monocyte Chemoattractant Protein-1 | Recruits monocytes to sites of inflammation | nih.gov |

| ICAM-1 | Intercellular Adhesion Molecule-1 | Mediates adhesion of leukocytes to endothelium | nih.gov |

| TNF-α | Tumor Necrosis Factor-alpha | Pro-inflammatory cytokine | nih.gov |

| IL-6 | Interleukin-6 | Pro-inflammatory cytokine | nih.gov |

| iNOS | Inducible Nitric Oxide Synthase | Produces nitric oxide, involved in inflammation | nih.gov |

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors (PPARα, PPARγ, and PPARβ/δ) that act as transcription factors to regulate genes controlling metabolism and inflammation. nih.gov Polyunsaturated fatty acids and their derivatives are well-established natural ligands for PPARs. reactome.org

While direct, high-affinity binding studies of DGLA with specific PPAR isoforms are not as extensively detailed as for other fatty acids, there is substantial evidence to suggest its involvement in this pathway. The precursor to DGLA, linoleic acid, and its oxidized metabolites (oxylipins) are known to activate PPARγ. researchgate.net Furthermore, the activation of PPARα and PPARγ in macrophages is known to reduce the accumulation of free fatty acids and triglycerides, in part by inhibiting the expression of fatty acid transport protein 1 (Fatp1). nih.gov Given that many of the anti-inflammatory and metabolic gene expression changes induced by DGLA mirror the effects of PPAR activation, it is highly plausible that DGLA, or its metabolites, exert their transcriptional effects at least in part by activating PPARs. nih.govreactome.org This activation would lead to the recruitment of coactivators and subsequent modulation of target gene expression, providing a key mechanism for its broad biological effects. reactome.org

Enzyme Activity Modulation and Related Signaling

Inhibition of Cyclooxygenase-2 (COX-2) Expression and Prostaglandin E2 (PGE2) Production

There is currently no specific scientific literature available that details the effects of (Z,Z,Z)-8,11,14-Octadecatrienoic acid on the expression of Cyclooxygenase-2 (COX-2) or the production of Prostaglandin E2 (PGE2). The roles of polyunsaturated fatty acids in the inflammatory cascade involving COX-2 and prostaglandins are well-established for other fatty acids, such as arachidonic acid, eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA), which are known to be precursors for various pro- and anti-inflammatory eicosanoids. wikipedia.org However, specific studies elucidating the direct interaction of (Z,Z,Z)-8,11,14-Octadecatrienoic acid with the COX-2 pathway are absent in the reviewed literature.

Influence on Antioxidant Enzyme Systems (e.g., Superoxide (B77818) Dismutase, Glutathione (B108866) Peroxidase)

The influence of (Z,Z,Z)-8,11,14-Octadecatrienoic acid on antioxidant enzyme systems, including Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx), has not been specifically investigated in the available research. Polyunsaturated fatty acids, in general, are known to be susceptible to lipid peroxidation, a process that can induce oxidative stress and subsequently affect the activity of antioxidant enzymes. nih.gov However, without direct studies, any potential effects of (Z,Z,Z)-8,11,14-Octadecatrienoic acid on SOD, GPx, or other components of the cellular antioxidant defense system remain speculative.

Modulation of Janus Kinase (JAK)–Mitogen-Activated Protein Kinase (MAPK) Signaling

There is a lack of research on the specific modulatory effects of (Z,Z,Z)-8,11,14-Octadecatrienoic acid on the Janus Kinase (JAK)–Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial in transmitting extracellular signals to the nucleus, thereby regulating a wide array of cellular processes, including cell proliferation, differentiation, and inflammation. While various fatty acids and their metabolites have been shown to influence these signaling cascades, no such data is currently available for (Z,Z,Z)-8,11,14-Octadecatrienoic acid.

Effects on Cellular Processes and Function

Regulation of Cell Motility and Invasion in Malignant Cell Lines

Specific studies on the regulation of cell motility and invasion in malignant cell lines by (Z,Z,Z)-8,11,14-Octadecatrienoic acid are not present in the current body of scientific literature. The motility and invasive capacity of cancer cells are critical for metastasis and are known to be influenced by various lipid molecules. nih.govwikipedia.org However, research in this area has largely concentrated on more common dietary fatty acids, leaving the role of less-studied isomers like (Z,Z,Z)-8,11,14-Octadecatrienoic acid unexplored.

Impact on Immune Cell Migration (e.g., Monocytes) and Macrophage Function (e.g., Oxidized LDL Uptake)

The specific impact of (Z,Z,Z)-8,11,14-Octadecatrienoic acid on the migration of immune cells such as monocytes, or on macrophage functions like the uptake of oxidized low-density lipoprotein (LDL), is not documented in the available scientific research. Macrophage uptake of oxidized LDL is a key event in the development of atherosclerosis, and this process can be modulated by various fatty acids. nih.govresearchgate.net The lack of data for (Z,Z,Z)-8,11,14-Octadecatrienoic acid means its potential role in these crucial aspects of immune and cardiovascular biology is unknown.

Enhancement of Glucose-Dependent Insulin Secretion and Insulin Sensitivity

The role of (Z,Z,Z)-8,11,14-Octadecatrienoic acid, also known as gamma-Linolenic Acid (GLA), in modulating glucose homeostasis, particularly its influence on insulin secretion and sensitivity, has been a subject of preclinical investigation with varied outcomes. Fatty acids are known to play a complex role in pancreatic β-cell function; they can acutely stimulate insulin secretion but may impair function under chronic exposure. nih.gov The mechanisms are thought to involve the intracellular metabolism of fatty acids and their interaction with specific receptors like GPR40, which is activated by fatty acids and leads to an increase in intracellular calcium, a key step in insulin exocytosis. nih.govnih.gov

Preclinical studies examining the direct effects of GLA on insulin sensitivity have yielded conflicting results. In a study involving insulin-resistant monkeys, a dietary botanical oil combination containing GLA along with stearidonic acid (SDA) was found to improve glucose tolerance. nih.gov This suggests a potential beneficial effect on how the body handles glucose.

However, other studies present a contrasting view. In a preclinical model using male Wistar rats with high-fat diet-induced insulin resistance, supplementation with GLA (as borage oil) failed to improve in vivo insulin sensitivity. nih.gov In fact, this study noted that GLA supplementation was associated with adverse effects on lipid levels in both circulation and tissues, unlike fish oil which showed an insulin-sensitizing effect. nih.gov

Further complicating the picture is the metabolic conversion of GLA to dihomo-γ-linolenic acid (DGLA). nih.gov Research in human subjects with type 2 diabetes has associated higher serum levels of DGLA with obesity, body fat accumulation, and insulin resistance. nih.gov This suggests that metabolites of GLA might contribute to metabolic dysregulation in certain contexts. While acute exposure to fatty acids can enhance glucose-stimulated insulin secretion (GSIS), chronically elevated levels have been shown to impair it. nih.gov The specific long-term effects of GLA on the intricate machinery of β-cell insulin release, such as the SNARE complex involved in vesicle transport, require further elucidation in preclinical models. proteomexchange.org

Table 1: Preclinical Findings on (Z,Z,Z)-8,11,14-Octadecatrienoic Acid and Insulin Sensitivity

| Study Model | Intervention | Key Findings | Reference |

| Insulin-resistant monkeys | Dietary botanical oil mix (including GLA and SDA) | Improved glucose tolerance. | nih.gov |

| Male Wistar rats (high-fat diet) | GLA supplementation (from borage oil) | Did not improve in vivo insulin sensitivity; associated with adverse lipid profiles. | nih.gov |

| Japanese patients with Type 2 Diabetes | Observational study of serum fatty acids | High serum levels of DGLA (a GLA metabolite) were associated with insulin resistance. | nih.gov |

Contribution to Oxidative Stress Mitigation and Lipid Peroxidation Reduction

(Z,Z,Z)-8,11,14-Octadecatrienoic acid (GLA) has demonstrated significant effects in mitigating oxidative stress and reducing lipid peroxidation in various preclinical models. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates. nih.govmdpi.com This imbalance can lead to cellular damage, including the peroxidation of lipids in cell membranes, protein cross-linking, and DNA fragmentation. youtube.com

In preclinical studies, GLA has shown the ability to bolster the endogenous antioxidant defense systems. In a study using alpha mouse liver 12 (AML-12) cells treated with palmitic acid to induce stress, GLA treatment was found to relieve oxidative stress. nih.gov This was evidenced by a decrease in ROS content and an upregulation of the mRNA levels of key antioxidant enzymes, superoxide dismutase (SOD) and glutathione peroxidase (GPx). nih.gov

Further evidence comes from in vitro and in vivo studies on the effects of gamma radiation, a potent inducer of oxidative stress. nih.gov In murine macrophage cells (RAW 264.7), pre-treatment with GLA offered protection from radiation-induced toxicity by reducing ROS generation. nih.gov The protective mechanism involved a significant increase in the levels of the antioxidant enzymes SOD, catalase, and GPx compared to irradiated cells without GLA pre-treatment. nih.gov This study also measured lipid peroxidation (LPO) and found that the LPO/Nitric Oxide (NO) ratio, which was significantly elevated by radiation, was mitigated by GLA treatment. nih.gov These findings indicate that GLA helps to preserve cellular integrity by preventing the damaging chain reactions of lipid peroxidation. nih.gov

The antioxidant activity of GLA is considered a key component of its protective effects in various models of cellular injury. nih.govnih.gov By enhancing the capacity of endogenous antioxidant enzymes and reducing the accumulation of harmful ROS, GLA contributes to the maintenance of cellular redox balance and protects against oxidative damage.

Table 2: Effects of (Z,Z,Z)-8,11,14-Octadecatrienoic Acid on Oxidative Stress Markers in Preclinical Models

| Model System | Inducer of Stress | Effect of GLA Treatment | Specific Markers Modulated | Reference |

| Alpha mouse liver 12 (AML-12) cells | Palmitic Acid | Relieved oxidative stress | - Decreased Reactive Oxygen Species (ROS) - Upregulated mRNA of Superoxide Dismutase (SOD) - Upregulated mRNA of Glutathione Peroxidase (GPx) | nih.gov |

| Murine macrophage (RAW 264.7) cells | Gamma Radiation | Improved antioxidant status | - Increased Superoxide Dismutase (SOD) levels - Increased Catalase levels - Increased Glutathione Peroxidase (GPx) levels | nih.gov |

| Murine macrophage (RAW 264.7) cells | Gamma Radiation | Reduced lipid peroxidation | - Reduced Lipid Peroxidation (LPO)/Nitric Oxide (NO) ratio | nih.gov |

Investigative Studies of Biological Activities of Z,z,z 8,11,14 Octadecatrienoic Acid in Preclinical Models

In Vitro Anti-Inflammatory Efficacy Assessments

Suppression of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) and Mediators (e.g., Nitric Oxide)

The anti-inflammatory properties of DGLA have been substantiated through various in vitro studies utilizing immune cells. Research has consistently demonstrated that DGLA can modulate the production of key pro-inflammatory cytokines.

In studies involving human peripheral blood mononuclear cells (PBMCs), DGLA has shown a pronounced ability to suppress the production of Tumor Necrosis Factor-alpha (TNF-α). nih.gov When PBMCs were cultured with DGLA and subsequently stimulated with lipopolysaccharide (LPS), a significant reduction in TNF-α levels was observed. nih.gov This inhibitory effect on a pivotal pro-inflammatory cytokine underscores the potential of DGLA to mitigate inflammatory responses at a cellular level.

The effect of DGLA on Interleukin-6 (IL-6), another critical pro-inflammatory cytokine, has also been investigated. In some studies with human leucocytes, while DGLA significantly reduced TNF-α, a consistent, statistically significant effect on IL-6 production was not always observed. nih.gov However, other research contexts have suggested that metabolites of DGLA can influence pathways that may impact IL-6 expression. cardiff.ac.uk

Beyond cytokines, the influence of DGLA extends to other inflammatory mediators. While direct, quantitative data on the inhibition of nitric oxide (NO) production by DGLA is an area of ongoing research, its general anti-inflammatory mechanisms suggest an indirect influence. nih.gov DGLA competes with arachidonic acid (AA) for the same metabolic enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). wikipedia.org This competition can lead to a reduced synthesis of pro-inflammatory eicosanoids derived from AA, which are known to be involved in the signaling cascades that lead to the production of mediators like NO in inflammatory conditions. nih.gov The metabolism of DGLA itself leads to the formation of anti-inflammatory eicosanoids, such as prostaglandin (B15479496) E1 (PGE1) and 15-(S)-hydroxy-8,11,13-eicosatrienoic acid (15-HETrE), which can further contribute to the dampening of the inflammatory response. researchgate.net

Table 1: In Vitro Effects of DGLA on Pro-inflammatory Markers

| Cell Type | Stimulant | Marker | Observed Effect of DGLA | Reference |

|---|---|---|---|---|

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | Tumor Necrosis Factor-alpha (TNF-α) | Significant Reduction | nih.gov |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | Interleukin-6 (IL-6) | No consistent significant effect | nih.gov |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | Interleukin-10 (IL-10) | Reduction | nih.gov |

Evaluation of Immune-Metabolic Effects in Cellular Models

The interplay between the immune system and cellular metabolism, often termed immunometabolism, is a critical area of research. DGLA has been shown to exert significant effects on the metabolic functions of immune cells, particularly macrophages. These effects are closely linked to its anti-inflammatory properties.

One of the key immune-metabolic processes influenced by DGLA is foam cell formation, a hallmark of atherosclerosis. In vitro studies using human macrophages have demonstrated that DGLA can inhibit the transformation of macrophages into foam cells. nih.gov This is achieved through a multi-faceted mechanism that includes the reduced uptake of modified low-density lipoprotein (LDL) and the stimulation of cholesterol efflux from the cells. nih.gov The reduction in modified LDL uptake is partly due to the decreased expression of key scavenger receptors, such as SR-A and CD36, on the macrophage surface. nih.gov

The immune-metabolic effects of DGLA are also linked to its ability to alter the production of signaling molecules. For instance, DGLA treatment of human monocyte-derived macrophages has been shown to reduce chemokine production and subsequent macrophage migration, key processes in the inflammatory response that are energetically demanding. nih.gov

Table 2: Immune-Metabolic Effects of DGLA in Macrophage Models

| Cellular Process | Model System | Key Findings with DGLA Treatment | Reference |

|---|---|---|---|

| Foam Cell Formation | Human Macrophages | Inhibition of formation, reduced modified LDL uptake, stimulated cholesterol efflux | nih.gov |

| Scavenger Receptor Expression | Human Macrophages | Attenuated expression of SR-A and CD36 | nih.gov |

| Mitochondrial Respiration | Human Macrophages | Decreased proton leak, improving mitochondrial bioenergetics | nih.gov |

| Chemokine-driven Migration | Human Monocytes | Inhibition of migration | nih.gov |

Preclinical Animal Model Research on Systemic and Metabolic Responses

Investigation of Immune-Modulating Effects in Animal Models

The immune-modulating properties of DGLA observed in vitro have been further explored in various preclinical animal models, providing insights into its systemic effects. A significant body of research has focused on its role in atopic dermatitis (AD).

In NC/Nga mice, a well-established model for atopic dermatitis, oral administration of DGLA has been shown to significantly prevent the development of skin lesions and reduce scratching behavior. researchgate.netnih.govmdpi.com The mechanism behind this effect is believed to involve the modulation of the immune response in the skin. Studies have shown that DGLA treatment leads to an upregulation of prostaglandin D1 (PGD1) in the skin of these mice. nih.gov PGD1, a metabolite of DGLA, has been shown to suppress immunoglobulin E (IgE)-mediated degranulation of mast cells and to decrease the expression of thymic stromal lymphopoietin (TSLP), a cytokine involved in the initiation of allergic inflammation. nih.gov Furthermore, DGLA has been associated with a reduction in IgE concentrations in animal models of atopic dermatitis. mdpi.com

Beyond atopic dermatitis, the immune-modulating effects of DGLA have been investigated in the context of atherosclerosis. In apolipoprotein E-deficient (ApoE-/-) mice, a model prone to developing atherosclerotic plaques, dietary supplementation with DGLA has been shown to attenuate the development of atherosclerosis. nih.gov This effect is attributed to a reduction in macrophage burden within the aortic lesions, which is consistent with the in vitro findings of inhibited monocyte migration. nih.gov

Assessment of Metabolic Perturbations and Their Alleviation

Preclinical studies have also begun to explore the potential of DGLA to alleviate metabolic perturbations, particularly those associated with metabolic syndrome. While this is an emerging area of research, existing evidence from atherosclerosis models provides some initial insights.

In ApoE-/- mice fed a high-fat diet, supplementation with DGLA not only reduced atherosclerotic plaque formation but also led to a reduction in the lipid content within these plaques. nih.gov This suggests a systemic effect on lipid metabolism and its pathological consequences. The mechanisms underlying these effects are likely linked to the observed in vitro actions of DGLA on macrophage cholesterol metabolism, including reduced uptake and enhanced efflux. nih.gov

While dedicated preclinical models of metabolic syndrome are being developed to study the effects of various interventions, direct evidence for the alleviation of a full spectrum of metabolic syndrome markers by DGLA in such models is still being established. nih.govnih.govresearchgate.net However, the known anti-inflammatory and lipid-modulating properties of DGLA suggest a plausible role in mitigating the chronic low-grade inflammation and dyslipidemia that are characteristic of metabolic syndrome.

Exploration of Other Preclinical Biological Activities

In addition to its well-documented anti-inflammatory and immune-modulating effects, preclinical research has uncovered other biological activities of DGLA.

One of the notable activities is its anti-thrombotic potential. A study involving human volunteers, which provides strong preclinical evidence, demonstrated that oral ingestion of DGLA led to potentially anti-thrombotic changes in hemostatic function. nih.gov These changes included a decrease in plasma heparin-neutralizing activity and an inhibition of platelet aggregation induced by adenosine (B11128) diphosphate. nih.gov This suggests that DGLA could play a role in preventing thromboembolic events. The mechanism is thought to be related to the increased production of the anti-aggregatory prostaglandin E1 (PGE1) from DGLA. nih.gov

Furthermore, DGLA has been investigated for its anti-proliferative properties. researchgate.net These effects are thought to be mediated by its metabolites, such as PGE1, which can induce growth inhibition and differentiation in certain cancer cell lines in vitro. researchgate.net

More recent preclinical research using the nematode Caenorhabditis elegans as a model organism has suggested a role for DGLA metabolites in neurodegeneration. This study found that specific dihydroxy-metabolites of DGLA could induce ferroptosis-mediated neurodegeneration in dopaminergic neurons, highlighting a potential area for further investigation into the broader biological roles of DGLA and its metabolic products.

Antimicrobial Effects against Plant Pathogens

(Z,Z,Z)-8,11,14-Octadecatrienoic acid, also known as Dihomo-γ-linolenic acid (DGLA), and its derivatives have been investigated for their antimicrobial properties against various plant pathogens. Research indicates that these fatty acids can play a role in plant defense mechanisms.

In vitro studies have demonstrated that linolenic acid, a closely related polyunsaturated fatty acid, exhibits antifungal activity against several plant pathogenic fungi, including Rhizoctonia solani and Crinipellis perniciosa. The efficacy of these fatty acids can vary depending on the fungal species and the concentration of the compound. For instance, while a lower concentration of linolenic acid was effective against R. solani, a higher concentration was required to inhibit the mycelial growth of Pythium ultimum and Pyrenophora avenae.

Furthermore, a study evaluating the antimicrobial activities of 43 natural plant oxylipins, which are derivatives of polyunsaturated fatty acids, found that many of these compounds can impair the growth of plant microbial pathogens. Specifically, 13-keto-9(Z),11(E),15(Z)-octadecatrienoic acid, a derivative of the subject compound's isomer, was identified as having strong inhibitory effects on the mycelial growth and spore germination of eukaryotic microbes. This suggests that the oxidative metabolites of polyunsaturated fatty acids are key components of the plant defense system.

While direct studies on (Z,Z,Z)-8,11,14-Octadecatrienoic acid are part of a broader body of research into fatty acid-based plant defense, the existing evidence on related compounds suggests a potential role in controlling plant diseases.

Table 1: Antimicrobial Activity of (Z,Z,Z)-8,11,14-Octadecatrienoic Acid and Related Compounds against Plant Pathogens

| Compound/Extract | Pathogen | Observed Effect |

| Ethanolic extract of Salsola kali (containing unsaturated fatty acids) | Rhizoctonia solani | Good inhibition efficacy (60.4% at 5,000 µg/mL). nih.gov |

| Ethanolic extract of Salsola kali (containing unsaturated fatty acids) | Fusarium oxysporum | Weak activity (11.1% inhibition at 5,000 µg/mL). nih.gov |

| Ethanolic extract of Salsola kali (containing unsaturated fatty acids) | Pectobacterium carotovorum | Strong antibacterial activity (13.33 mm inhibition zone at 10,000 µg/mL). nih.gov |

| Linolenic acid | Rhizoctonia solani, Crinipellis perniciosa | Reduced mycelial growth at 100 microM. |

| Linolenic acid | Pythium ultimum, Pyrenophora avenae | Reduced mycelial growth at 1000 microM. |

Protective Effects in Tissue Injury Models

While direct preclinical studies on the protective effects of (Z,Z,Z)-8,11,14-Octadecatrienoic acid in tissue injury models are limited, research into its metabolic products and precursors provides insight into its potential role in tissue repair and regeneration. DGLA is a precursor to anti-inflammatory eicosanoids, such as prostaglandin E1 (PGE1) and 15-hydroxyeicosatrienoic acid (15-HETrE), which are involved in processes critical to wound healing. wikipedia.org

PGE1, a metabolite of DGLA, has been observed to improve microcirculation and has been used clinically to enhance the healing of skin ulcers by increasing tissue oxygenation. jwmr.org In experimental models of nephropathy, PGE1 treatment has been shown to prevent vascular, glomerular, and interstitial alterations and reduce collagen deposition, suggesting an antifibrogenic effect. nih.gov These beneficial effects may be partly attributable to an increase in angiogenesis, as evidenced by the increased tissue expression of vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov

The precursor to DGLA, gamma-linolenic acid (GLA), has been shown to be effective in improving skin barrier function and has been used in the treatment of various skin disorders. bioriginal.com Deficiencies in GLA are associated with impaired epidermal barrier function and decreased wound healing. bioriginal.com Supplementation with GLA-rich oils has been found to improve skin parameters in individuals with dry skin and mild atopic dermatitis. jst.go.jp

The anti-inflammatory properties of DGLA and its metabolites are central to their potential protective effects in tissue injury. Chronic inflammation can impede the healing process, and the modulation of inflammatory responses by DGLA-derived mediators may contribute to a more favorable environment for tissue repair. nih.govnih.gov For instance, 15-HETrE, a 15-lipoxygenase product of DGLA, has been shown to suppress epidermal hyperproliferation by modulating apoptosis-related proteins. nih.govnih.gov

Table 2: Effects of (Z,Z,Z)-8,11,14-Octadecatrienoic Acid Precursors and Metabolites in Tissue Repair Models

| Compound | Model | Observed Effect | Proposed Mechanism |

| Prostaglandin E1 (PGE1) | Experimental nephropathy in rats | Prevention of histopathological changes, improved renal function. nih.gov | Increased angiogenesis via VEGFR-2 expression, antifibrogenic effects. nih.gov |

| Prostaglandin E1 (PGE1) | Human diabetic fibroblasts | Potential to improve circulation for wound healing. jwmr.org | Vasodilation and inhibition of platelet aggregation. jwmr.org |

| Gamma-Linolenic Acid (GLA) | Subjects with dry skin/mild atopic dermatitis | Improvement in skin barrier function. bioriginal.comjst.go.jp | Generation of anti-inflammatory metabolites. jst.go.jp |

| 15-hydroxyeicosatrienoic acid (15-HETrE) | Guinea pig hyperproliferative model | Suppression of epidermal hyperproliferation. nih.gov | Modulation of nuclear transcription factor (AP-1) and apoptosis. nih.gov |

Potential in Inhibiting Cancer Cell Invasiveness and Motility

(Z,Z,Z)-8,11,14-Octadecatrienoic acid, or DGLA, has demonstrated potential in preclinical studies to inhibit the invasiveness and motility of cancer cells, suggesting it may have anti-metastatic properties.

One of the key mechanisms by which DGLA is thought to exert these effects is through the upregulation of E-cadherin. nih.gov E-cadherin is a crucial cell-to-cell adhesion molecule that acts as a suppressor of metastasis. nih.gov A loss of E-cadherin expression is often associated with increased tumor cell motility and invasion. nih.gov Studies on the precursor of DGLA, gamma-linolenic acid (GLA), have shown that it can increase the expression of E-cadherin in various human cancer cell lines, including lung, colon, breast, melanoma, and liver cancer cells. nih.gov This increased expression of E-cadherin was correlated with reduced in vitro invasion and increased cancer cell aggregation, indicating that the induced E-cadherin is biologically active. nih.gov

In addition to its effects on cell adhesion, DGLA has been shown to induce a specific form of iron-dependent programmed cell death known as ferroptosis in human cancer cells. eurekalert.orgearth.comcoherentmarketinsights.com This discovery was initially made in studies using the nematode Caenorhabditis elegans, where a diet of DGLA-laden bacteria led to the death of germ cells with hallmarks of ferroptosis. eurekalert.orgearth.com Subsequent research confirmed that DGLA could also induce ferroptosis in human cancer cells. eurekalert.orgnih.govgreaterkashmir.com The induction of ferroptosis by DGLA in acute myeloid leukemia (AML) cells was found to be dependent on the enzyme acyl-CoA synthetase long-chain family member 4 (ACSL4), which is involved in lipid metabolism. nih.gov

These findings suggest that (Z,Z,Z)-8,11,14-Octadecatrienoic acid may have a multi-faceted role in combating cancer progression by both reducing the ability of cancer cells to move and invade surrounding tissues and by directly inducing cell death.

Table 3: Preclinical Studies on the Effects of (Z,Z,Z)-8,11,14-Octadecatrienoic Acid (DGLA) on Cancer Cell Invasiveness and Motility

| Cancer Cell Line(s) | Compound | Observed Effect | Proposed Mechanism |

| Human colon cancer cells | Dihomo-γ-linolenic acid (DGLA) | Inhibition of motility and invasiveness. | Increased expression of E-cadherin. |

| Human lung, colon, breast, melanoma, and liver cancer cells | Gamma-Linolenic Acid (GLA) | Increased expression of E-cadherin, reduced in-vitro invasion, increased aggregation. nih.gov | Upregulation of E-cadherin expression. nih.gov |

| Human cancer cells | Dihomo-γ-linolenic acid (DGLA) | Induction of cell death. eurekalert.orgearth.comcoherentmarketinsights.com | Induction of ferroptosis. eurekalert.orgearth.comcoherentmarketinsights.com |

| Acute Myeloid Leukemia (AML) cells | Dihomo-γ-linolenic acid (DGLA) | Increased sensitivity to and induction of ferroptosis. nih.gov | ACSL4-mediated lipid metabolic reprogramming. nih.gov |

Advanced Analytical Methodologies for Z,z,z 8,11,14 Octadecatrienoic Acid Research

Chromatographic Separation Techniques for Isolation and Quantification

Chromatography is the cornerstone for isolating and quantifying DGLA from intricate biological samples. The choice between gas and liquid chromatography typically depends on the specific research question, the required sensitivity, and the nature of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis in Biological Matrices

Gas chromatography-mass spectrometry (GC-MS) is a powerful and frequently used technique for the comprehensive profiling of fatty acids, including DGLA. researchgate.net Due to the low volatility of free fatty acids, a derivatization step is essential prior to GC analysis. The most common approach is the conversion of fatty acids into their more volatile fatty acid methyl esters (FAMEs). ntnu.nolipidmaps.org This is typically achieved through acid- or base-catalyzed transesterification. researchgate.net

Once derivatized, the FAMEs are separated on a capillary column, with selection often favoring columns that can resolve positional and geometric isomers. researchgate.net For instance, a Supelco-SP2330 column (30 m × 0.25 mm × 0.2 μm) has been successfully used to quantify DGLA in mouse skin samples. nih.gov Following separation, the eluting compounds are ionized, commonly by electron ionization (EI), and the resulting fragments are detected by the mass spectrometer. EI generates reproducible fragmentation patterns that can be used for structural elucidation and library matching, confirming the identity of DGLA. For quantification, a selective ion monitoring (SIM) method is often developed, which enhances sensitivity by monitoring only specific mass-to-charge ratio (m/z) ions characteristic of the target analyte. ntnu.no This approach allows for the precise quantification of DGLA in small biological specimens, such as skin punch biopsies or plasma samples. nih.govnih.gov The precision and reproducibility of GC-MS methods are generally high, with reported inter-day and intra-day relative standard deviations (RSD) often below 15%. nih.gov

Table 1: Example GC-MS Parameters for Fatty Acid Methyl Ester (FAME) Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Agilent 6890N GC with 7683N autosampler | nih.gov |

| Column | Supelco-SP2330 (30 m × 0.25 mm × 0.2 μm) | nih.gov |

| Injection Mode | Splitless | nih.gov |

| Injector Temperature | 220 °C | nih.gov |

| Oven Program | Optimized temperature gradient (e.g., 150°C to 270°C at 10°C/min) | lipidmaps.org |

| Ionization Mode | Electron Ionization (EI) | ntnu.no |

| Acquisition Mode | Selective Ion Monitoring (SIM) or Full Scan | ntnu.no |

High-Performance Liquid Chromatography (HPLC) for Fractionation and Purity Assessment

High-performance liquid chromatography (HPLC) serves as a vital tool for the analysis of DGLA, particularly for fractionation and assessing the purity of standards and isolated compounds. selleckchem.com Unlike GC, HPLC can analyze underivatized free fatty acids, which simplifies sample preparation. redalyc.org Reversed-phase HPLC (RP-HPLC) is the most common mode used for fatty acid separation.

HPLC is particularly useful for separating positional isomers, which can be a significant challenge. nih.gov For example, methods have been developed to separate α-linolenic acid from its positional isomer γ-linolenic acid (a precursor to DGLA) using specialized stationary phases like cellulose (B213188) tris(3,5-dichlorophenylcarbamate). nih.gov Such separations are crucial for quality control and ensuring the specificity of biological studies.

For purity assessment, DGLA samples are analyzed using a validated HPLC method, often with UV detection (typically around 205 nm for fatty acids) or by coupling to a mass spectrometer. selleckchem.comredalyc.orguum.edu.my The resulting chromatogram provides a profile of the sample, where the peak area of DGLA relative to the total peak area indicates its purity. Commercial DGLA standards are often certified to be ≥99% pure by HPLC. selleckchem.com

Table 2: Typical HPLC Conditions for Fatty Acid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., Zorbax 300SB C-18, 250 x 4.6 mm) | uum.edu.my |

| Mobile Phase | Acetonitrile/Water or Acetonitrile/Methanol (B129727)/Acetic Acid mixtures | redalyc.orguum.edu.my |

| Flow Rate | 0.5 - 1.0 mL/min | redalyc.orgnih.gov |

| Detection | UV (205 nm) or Mass Spectrometry (MS) | redalyc.orgnih.gov |

| Column Temperature | 25 °C | nih.gov |

Mass Spectrometry-Based Characterization and Profiling

Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and specificity for the analysis of DGLA and its metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Identification and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the "gold standard" for the targeted quantification of DGLA and its eicosanoid metabolites in biological fluids like plasma and serum. nih.govmdpi.com This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. One of the main advantages of LC-MS/MS is its ability to quantify fatty acids without derivatization, streamlining sample preparation. nih.gov

The analysis is typically performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.govjsbms.jp In MRM, a specific precursor ion (e.g., the [M-H]⁻ ion of DGLA at m/z 307.2) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. nih.gov This high specificity minimizes interference from the complex biological matrix, allowing for accurate quantification even at low concentrations. nih.gov The use of stable isotope-labeled internal standards, such as arachidonic acid-d8, is critical for correcting for matrix effects and variations during sample processing and analysis. nih.gov LC-MS/MS methods have been successfully developed and validated for the simultaneous quantification of multiple polyunsaturated fatty acids, including DGLA, EPA, DHA, and AA, in human plasma. nih.govnih.gov

Table 3: MRM Transitions for DGLA and Related Compounds via LC-MS/MS

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Dihomo-γ-linolenic acid (DGLA) | 307.2 | 263.2 / 307.2 | nih.gov |

| Arachidonic acid (AA) | 303.2 | 259.2 | nih.gov |

| Eicosapentaenoic acid (EPA) | 301.2 | 257.2 | nih.gov |

| Docosahexaenoic acid (DHA) | 327.2 | 283.2 | nih.gov |

| Prostaglandin (B15479496) E1 (PGE1) | 353.2 | 273.2 | nih.gov |

| Arachidonic acid-d8 (Internal Standard) | 311.2 | 267.1 | nih.gov |

Application of Electrospray Ionization for Free Fatty Acid Analysis